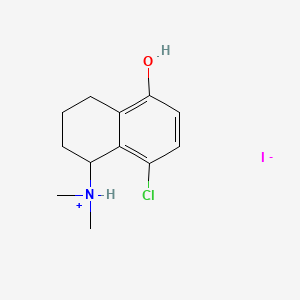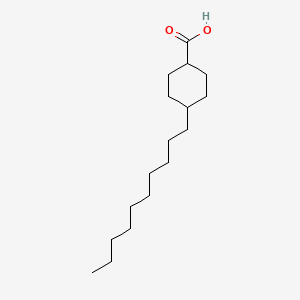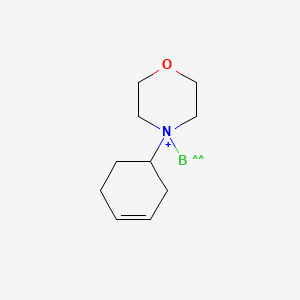
Lithium;tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium-tin compounds can be synthesized through various methods, including mechanical alloying, chemical vapor deposition, and electrochemical deposition. Mechanical alloying involves the high-energy ball milling of lithium and tin powders, resulting in the formation of lithium-tin alloys. Chemical vapor deposition involves the reaction of lithium and tin precursors in a controlled environment to form thin films of lithium-tin compounds .
Industrial Production Methods
In industrial settings, lithium-tin compounds are often produced through large-scale mechanical alloying processes. This method is favored due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and controlled atmospheres to prevent oxidation and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium-tin compounds undergo various chemical reactions, including oxidation, reduction, and alloying reactions. These reactions are crucial for their performance in lithium-ion batteries.
Common Reagents and Conditions
Oxidation: Lithium-tin compounds can be oxidized using oxygen or air at elevated temperatures, forming lithium-tin oxides.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or lithium hydride.
Major Products Formed
The major products formed from these reactions include lithium-tin oxides (e.g., Li2SnO3) and lithium-tin alloys (e.g., Li22Sn5). These products are essential for the electrochemical performance of lithium-ion batteries .
Scientific Research Applications
Lithium-tin compounds have a wide range of scientific research applications:
Chemistry: Used as anodes in lithium-ion batteries due to their high capacity and stability.
Biology: Investigated for potential use in biomedical devices and drug delivery systems.
Medicine: Explored for their potential in treating certain medical conditions due to their unique electrochemical properties.
Industry: Utilized in the production of high-performance batteries for electric vehicles and portable electronic devices
Mechanism of Action
The mechanism of action of lithium-tin compounds in lithium-ion batteries involves the intercalation and deintercalation of lithium ions into the tin lattice. During charging, lithium ions are inserted into the tin lattice, forming lithium-tin alloys. During discharging, lithium ions are extracted from the lattice, releasing energy. This process is facilitated by the high conductivity and structural stability of lithium-tin compounds .
Comparison with Similar Compounds
Similar Compounds
Lithium-silicon compounds: Known for their high capacity but suffer from significant volume expansion.
Lithium-graphite compounds: Widely used in commercial batteries but have lower capacity compared to lithium-tin compounds.
Lithium-aluminum compounds: Offer good capacity and stability but are more expensive
Uniqueness of Lithium-Tin Compounds
Lithium-tin compounds are unique due to their high theoretical capacity, relatively low cost, and suitable working potentials. Unlike lithium-silicon compounds, they exhibit less volume expansion, making them more stable during cycling. Compared to lithium-graphite compounds, they offer higher capacity, and they are more cost-effective than lithium-aluminum compounds .
Properties
CAS No. |
51404-25-2 |
|---|---|
Molecular Formula |
LiSn |
Molecular Weight |
125.7 g/mol |
IUPAC Name |
lithium;tin |
InChI |
InChI=1S/Li.Sn |
InChI Key |
UIDWHMKSOZZDAV-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Monohydrochloridethiazolo[4,5-c]quinolin-4-amine](/img/structure/B13783327.png)
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
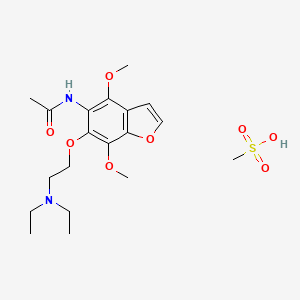
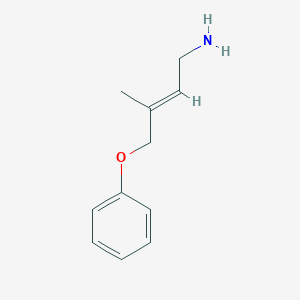
(2-propanolato)-](/img/structure/B13783339.png)
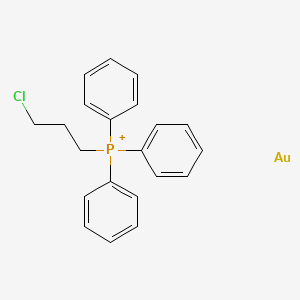
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
